molecular formula C7H13F2N B1472280 (3,3-Difluorocyclohexyl)methanamine CAS No. 1379151-12-8

(3,3-Difluorocyclohexyl)methanamine

Cat. No. B1472280
CAS RN: 1379151-12-8
M. Wt: 149.18 g/mol
InChI Key: KUHHSYYOTFOMJB-UHFFFAOYSA-N
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Description

“(3,3-Difluorocyclohexyl)methanamine” is an organic compound with a molecular weight of 149.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(3,3-Difluorocyclohexyl)methanamine” can be represented by the InChI code: 1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2 . This indicates that the molecule consists of a cyclohexyl ring with two fluorine atoms attached to the same carbon atom (in the 3-position), and a methanamine group attached to the cyclohexyl ring.


Physical And Chemical Properties Analysis

“(3,3-Difluorocyclohexyl)methanamine” is a liquid at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of (3,3-Difluorocyclohexyl)methanamine , but it appears that there is limited information available online regarding specific studies or applications for this compound. The search results mostly provide product information and availability from suppliers like Sigma-Aldrich and BLD Pharm .

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it may cause fire (H227) and cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), and wearing protective gloves and eye/face protection (P280) .

properties

IUPAC Name

(3,3-difluorocyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHSYYOTFOMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluorocyclohexyl)methanamine

CAS RN

1379151-12-8
Record name (3,3-difluorocyclohexyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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